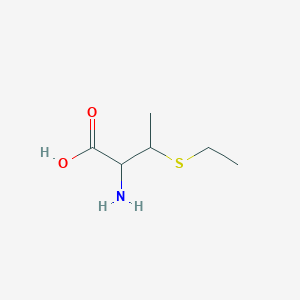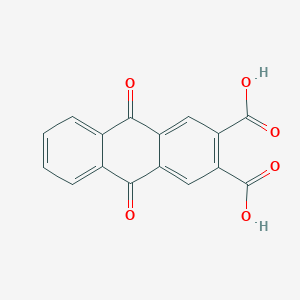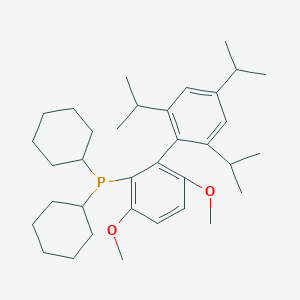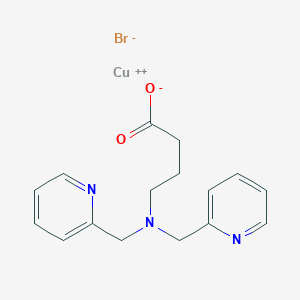
Butanoic acid, 2-amino-3-(ethylthio)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-amino-3-(ethylthio)-(9CI), also known as ethylthio-β-alanine, is an organic compound with the chemical formula C6H13NO2S. This compound is a derivative of butyric acid and contains an amino group and an ethylthio group. The compound has been studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-amino-3-(ethylthio)-(9CI) is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that butanoic acid, 2-amino-3-(ethylthio)-(9CI) has several biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, the compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butanoic acid, 2-amino-3-(ethylthio)-(9CI) in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to have a wide range of potential applications in the field of medicine and biochemistry. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on butanoic acid, 2-amino-3-(ethylthio)-(9CI). One direction is to further investigate the compound's potential applications in the field of medicine, particularly in the treatment of cancer. Additionally, further research could be conducted to better understand the compound's mechanism of action and to identify potential side effects of its use. Finally, research could be conducted to investigate the potential use of the compound in other areas, such as agriculture or environmental science.
Méthodes De Synthèse
The synthesis of butanoic acid, 2-amino-3-(ethylthio)-(9CI) can be achieved through the reaction of ethyl mercaptan with diethyl malonate, followed by the addition of sodium ethoxide. The resulting product is then hydrolyzed with aqueous sodium hydroxide to yield the final compound.
Applications De Recherche Scientifique
Butanoic acid, 2-amino-3-(ethylthio)-(9CI) has been studied for its potential applications in the field of medicine and biochemistry. One such study investigated the compound's ability to inhibit the growth of cancer cells. The study found that the compound was able to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
153312-12-0 |
|---|---|
Nom du produit |
Butanoic acid, 2-amino-3-(ethylthio)-(9CI) |
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
2-amino-3-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Clé InChI |
QPYUHWMZRBTZGU-UHFFFAOYSA-N |
SMILES |
CCSC(C)C(C(=O)O)N |
SMILES canonique |
CCSC(C)C(C(=O)O)N |
Synonymes |
Butanoic acid, 2-amino-3-(ethylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)


![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)